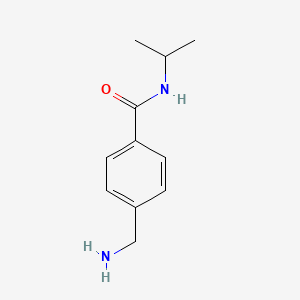

N-Isopropyl 4-(aminomethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8(2)13-11(14)10-5-3-9(7-12)4-6-10/h3-6,8H,7,12H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVDGBUDGPHRCNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901268769 | |

| Record name | 4-(Aminomethyl)-N-(1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5072-27-5 | |

| Record name | 4-(Aminomethyl)-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5072-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)-N-(1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901268769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Isopropyl 4-(aminomethyl)benzamide

Abstract: This technical guide provides a comprehensive exploration of the synthetic pathways and underlying mechanisms for the preparation of N-Isopropyl 4-(aminomethyl)benzamide, a key bifunctional building block with significant potential in medicinal chemistry and materials science. We will dissect three primary, field-proven synthetic strategies, beginning from distinct, commercially available precursors. Each pathway is critically evaluated, with detailed mechanistic explanations, step-by-step experimental protocols, and a comparative analysis to guide researchers in selecting the optimal route for their specific application. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of amide synthesis and functional group manipulation in the context of this specific molecular target.

Introduction and Strategic Overview

N-Isopropyl 4-(aminomethyl)benzamide incorporates two key reactive functionalities: a secondary amide and a primary benzylic amine. This unique architecture makes it a valuable synthon for constructing more complex molecular scaffolds, such as peptidomimetics, enzyme inhibitors, and novel polymers. The challenge in its synthesis lies in the selective formation of the amide bond while preserving or strategically introducing the reactive aminomethyl group.

Our analysis identifies three robust and logical retrosynthetic approaches, which form the core of this guide:

-

Pathway I: The Direct Amidation Approach. This strategy involves the direct coupling of 4-(aminomethyl)benzoic acid (PAMBA) with isopropylamine. It is the most convergent route but requires careful management of the two amine functionalities to prevent side reactions.

-

Pathway II: The Reductive Approach from a Nitrile Precursor. This two-step pathway begins with the formation of an N-isopropyl-4-cyanobenzamide intermediate, followed by the chemical reduction of the nitrile group to the target primary amine.

-

Pathway III: The Convergent Halide Displacement Approach. This strategy leverages the differential reactivity of 4-(chloromethyl)benzoyl chloride. The more reactive acyl chloride is first coupled with isopropylamine, followed by a nucleophilic displacement of the benzylic chloride to install the amino group.

The following sections will provide an in-depth examination of each pathway, elucidating the causality behind experimental choices and providing validated protocols.

Pathway I: Direct Amidation of 4-(Aminomethyl)benzoic Acid (PAMBA)

This pathway is the most direct on paper, starting from a commercially available building block that contains both the carboxylic acid and the aminomethyl group.[1][2] The primary challenge is the presence of two nucleophilic amine groups (the starting material's primary amine and the isopropylamine reagent) and one electrophilic carboxylic acid. This necessitates a strategy to ensure selective amide bond formation.

Mechanistic Considerations: Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions and requires activation of the carboxylic acid. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.

-

Activation: A coupling agent (e.g., a carbodiimide like EDC or a phosphonium salt like HATU) reacts with the carboxylate to form a highly reactive O-acylisourea or an activated ester intermediate.

-

Nucleophilic Attack: Isopropylamine, acting as the nucleophile, attacks the activated carbonyl carbon.

-

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

-

Collapse and Product Formation: The intermediate collapses, expelling the activated leaving group (e.g., DCU from DCC) and yielding the stable N-isopropyl amide bond.

A critical consideration is the potential for the primary amine of PAMBA to react with an activated PAMBA molecule, leading to oligomerization. While this can sometimes be controlled by stoichiometry and slow addition, a more robust method involves the transient protection of the aminomethyl group. However, for simplicity and cost-effectiveness, direct coupling is often attempted first.

Visualizing Pathway I

Sources

Physicochemical properties of N-Isopropyl 4-(aminomethyl)benzamide

An In-Depth Technical Guide to the Physicochemical Properties of N-Isopropyl 4-(aminomethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

N-Isopropyl 4-(aminomethyl)benzamide is a substituted benzamide with a primary amine and a secondary amide functional group. Its structure suggests potential applications in medicinal chemistry, where the benzamide scaffold is a common feature in a variety of therapeutic agents. A thorough understanding of its physicochemical properties is the foundational first step in any drug discovery and development pipeline, influencing everything from synthesis and formulation to pharmacokinetic and pharmacodynamic behavior.

This guide will delve into the key physicochemical parameters of this compound, providing both theoretical predictions and established experimental protocols for their determination.

Core Molecular and Physical Properties

A summary of the fundamental properties of N-Isopropyl 4-(aminomethyl)benzamide is presented below. It is important to note that while some properties are well-documented, others are predicted based on its chemical structure.

| Property | Value | Source |

| IUPAC Name | N-isopropyl-4-(aminomethyl)benzamide | - |

| Synonyms | 4-(aminomethyl)-N-isopropylbenzamide | [1] |

| CAS Number | 5072-27-5 | [1] |

| Molecular Formula | C₁₁H₁₆N₂O | [1] |

| Molecular Weight | 192.26 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | [2] |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | Predicted: 313.2 ± 21.0 °C | [3] |

| Predicted LogP | ~1.72 |

Ionization Behavior: The Significance of pKa

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. N-Isopropyl 4-(aminomethyl)benzamide possesses two key ionizable groups: the primary aminomethyl group and the secondary amide.

-

The Aminomethyl Group (Basic): This primary amine is expected to be the more physiologically relevant basic center. Its pKa will determine the extent of protonation in different biological compartments.

-

The Amide Group (Weakly Acidic/Neutral): The amide proton is generally considered to have a very high pKa (predicted to be around 17-18) and is not significantly ionized under physiological conditions[1].

Experimental Determination of pKa: A Potentiometric Titration Protocol

For a compound with a basic functional group like the aminomethyl moiety, potentiometric titration is a robust and widely accepted method for pKa determination.

Principle: A solution of the compound is titrated with a standardized acid, and the pH of the solution is measured as a function of the volume of titrant added. The pKa corresponds to the pH at which half of the basic groups are protonated.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of N-Isopropyl 4-(aminomethyl)benzamide and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, before diluting with deionized water to a final volume of 50 mL. The final concentration should be in the range of 1-5 mM.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently with a magnetic stirrer.

-

Titration: Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using a calibrated burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve. The pKa is determined from the pH at the half-equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Solubility Profile: A Key to Bioavailability

The solubility of a drug candidate is a critical factor influencing its absorption and bioavailability. Based on its structure, N-Isopropyl 4-(aminomethyl)benzamide is predicted to have low aqueous solubility but should be soluble in various organic solvents[1].

Predicted Solubility:

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of N-Isopropyl 4-(aminomethyl)benzamide to a series of vials containing deionized water (or other relevant aqueous buffers).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for solubility determination by the shake-flask method.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Isopropyl Group: A doublet for the two methyl groups (around 1.2 ppm) and a septet for the methine proton (around 4.2 ppm)[5].

-

Aminomethyl Group: A singlet for the two benzylic protons (around 3.8-4.0 ppm). This peak will disappear upon D₂O exchange.

-

Aromatic Protons: Two doublets in the aromatic region (around 7.3-7.8 ppm) characteristic of a 1,4-disubstituted benzene ring.

-

Amide Proton: A broad singlet or doublet (due to coupling with the isopropyl methine proton) in the downfield region (around 8.0-8.5 ppm) that will also disappear upon D₂O exchange.

Expected ¹³C NMR Spectral Features:

-

Isopropyl Group: Two signals, one for the methyl carbons (around 22 ppm) and one for the methine carbon (around 42 ppm)[5].

-

Aminomethyl Carbon: A signal around 45 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (approximately 127-140 ppm).

-

Carbonyl Carbon: A signal in the downfield region (around 167 ppm)[5].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Features (Electrospray Ionization - ESI+):

-

Protonated Molecule [M+H]⁺: An intense peak at m/z 193.13, corresponding to the molecular weight of 192.26 + 1.007 (proton).

-

Major Fragments: Fragmentation is likely to occur at the benzylic C-N bond and the amide bond. Common fragments would include the loss of the isopropyl group and cleavage of the aminomethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

-

N-H Stretch (Amine and Amide): Broad absorptions in the region of 3200-3400 cm⁻¹. Primary amines typically show two bands in this region.

-

C-H Stretch (Aromatic and Aliphatic): Absorptions just above and below 3000 cm⁻¹, respectively.

-

C=O Stretch (Amide I): A strong, sharp absorption around 1640-1680 cm⁻¹[6].

-

N-H Bend (Amide II): An absorption around 1530-1550 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of N-Isopropyl 4-(aminomethyl)benzamide, grounded in established scientific principles and experimental methodologies. While some experimental data for this specific molecule is not publicly available, the provided predictions and protocols offer a robust framework for its characterization and use in research and development. The information contained herein should serve as a valuable resource for scientists working with this and related compounds, enabling a more informed approach to its synthesis, formulation, and biological evaluation.

References

-

ChemSrc. (2025). 4-(aminomethyl)-N-isopropylbenzamide hydrochloride. [Link]

-

van Oosten, E. M., Lough, A. J., & Vasdev, N. (2008). N-Isopropylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1005. [Link]

-

PubChem. 4-amino-N-isopropylbenzamide. [Link]

-

Royal Society of Chemistry. (2015). Supplementary Information. [Link]

-

Royal Society of Chemistry. (2016). Supplementary Information. [Link]

- Google Patents. (1997).

-

PubChemLite. N-isopropyl-4-[2-naphthylmethyl-(3-oxo-3-pyrimidin-2-yl-propanoyl)amino]benzamide. [Link]

-

Sindra, H. & Mattos, M. C. S. (2016). Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine - Supplementary Information. Journal of the Brazilian Chemical Society, 27(6). [Link]

-

Cheméo. Chemical Properties of Benzamide, N-isopropyl- (CAS 5440-69-7). [Link]

-

MDPI. (2014). N-{[(4-Nitrophenyl)amino]methyl}benzamide. [Link]

-

GSRS. N-ISOPROPYL-4-FORMYLBENZAMIDE. [Link]

Sources

N-Isopropyl 4-(aminomethyl)benzamide CAS number and molecular structure

Executive Summary

N-Isopropyl 4-(aminomethyl)benzamide is a bifunctional building block extensively utilized in medicinal chemistry, particularly in the design of serine protease inhibitors and kinase modulators. Its structure features a benzamide core substituted with a basic primary amine (via a methylene linker) and a lipophilic isopropyl amide . This specific architecture allows it to serve as an arginine mimetic while simultaneously probing hydrophobic pockets within enzyme active sites.

This guide provides a rigorous technical analysis of the compound’s molecular architecture, physicochemical properties, validated synthetic routes, and quality control parameters.[1] It is designed for researchers requiring high-fidelity data for lead optimization and fragment-based drug discovery (FBDD).

Chemical Identity & Molecular Architecture[2][3]

The compound is defined by a 1,4-disubstituted benzene ring. The para-substitution pattern is critical for its function as a linker or pharmacophore, providing a linear vector between the cationic amine and the hydrophobic isopropyl group.

| Parameter | Technical Specification |

| IUPAC Name | 4-(Aminomethyl)-N-(propan-2-yl)benzamide |

| Common Synonyms | 4-(Aminomethyl)-N-isopropylbenzamide; N-Isopropyl-4-aminomethyl-benzamide |

| CAS Number (Free Base) | 5072-27-5 |

| CAS Number (HCl Salt) | 1158737-63-3 |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| SMILES | CC(C)NC(=O)C1=CC=C(CN)C=C1 |

| InChI Key | BVDGBUDGPHRCNX-UHFFFAOYSA-N |

Structural Pharmacophore Analysis

The molecule functions as a "minimalist" pharmacophore with three distinct interaction zones:

-

Cationic Head (Aminomethyl): At physiological pH (7.4), the primary amine (pKa ~9.5) is protonated (

), capable of forming salt bridges with anionic residues (e.g., Aspartate/Glutamate) in protein active sites (S1 pockets). -

Linker (Benzene Ring): Provides a rigid scaffold, enforcing a specific distance (~5-6 Å) between the amine and the amide.

-

Hydrophobic Tail (Isopropyl Amide): The isopropyl group offers steric bulk and lipophilicity, targeting S1' or S2 hydrophobic sub-pockets, while the amide NH acts as a hydrogen bond donor.

Figure 1: Pharmacophoric dissection of N-Isopropyl 4-(aminomethyl)benzamide highlighting functional binding zones.

Physicochemical Profile

Understanding the physicochemical behavior is essential for assay development and formulation. The compound exhibits moderate solubility in water but high solubility in polar organic solvents.[2]

| Property | Value / Description | Implications for Research |

| Physical State | White to off-white crystalline solid | Easy to handle; hygroscopic as HCl salt. |

| Melting Point | 142–146 °C (Free Base) | High crystallinity indicates stability. |

| pKa (Basic Amine) | ~9.4 (Predicted) | Protonated at physiological pH; good solubility in acidic media. |

| pKa (Amide) | >15 (Neutral) | Stable to hydrolysis under mild conditions. |

| logP (Octanol/Water) | ~1.12 | Moderate lipophilicity; favorable for cell permeability. |

| Solubility | DMSO (>50 mM), Methanol, Dilute HCl | Stock solutions should be prepared in DMSO or MeOH. |

| Polar Surface Area (PSA) | 55.1 Ų | Good predictor for oral bioavailability (Rule of 5 compliant). |

Synthetic Routes & Methodology

Expert Insight: A common pitfall in synthesizing this molecule is the direct reaction of 4-(aminomethyl)benzoyl chloride with isopropylamine. This leads to rampant self-polymerization because the unprotected amine acts as a nucleophile.

The Validated Protocol utilizes a protection-deprotection strategy or a nitrile reduction approach to ensure regioselectivity and high purity.

Method A: The Boc-Protection Route (Recommended for High Purity)

This method is preferred for medicinal chemistry applications due to the ease of purification and lack of side reactions.

-

Starting Material: 4-(Boc-aminomethyl)benzoic acid.

-

Activation: React with HATU or EDC/HOBt in DMF.

-

Coupling: Add Isopropylamine (1.1 eq) and DIPEA (2.0 eq).

-

Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM.

Method B: The Nitrile Reduction Route (Scalable)

Preferred for large-scale (gram to kilogram) synthesis where cost is a driver.

-

Acylation: React 4-cyanobenzoyl chloride with isopropylamine to form 4-cyano-N-isopropylbenzamide.

-

Reduction: Hydrogenation using Raney Nickel or Pd/C in ammoniacal methanol.

Detailed Experimental Workflow (Method A)

Figure 2: Step-wise synthesis workflow using the Boc-protection strategy to prevent polymerization.

Protocol Steps:

-

Activation: Dissolve 1.0 eq of 4-(Boc-aminomethyl)benzoic acid in anhydrous DMF. Add 1.2 eq HATU and 2.5 eq DIPEA. Stir for 15 mins.

-

Coupling: Add 1.1 eq Isopropylamine dropwise. Monitor by LC-MS for disappearance of acid (M-H: 250).

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.[3]

-

Deprotection: Dissolve the crude intermediate in minimal DCM. Add 4M HCl in Dioxane (5 eq). A white precipitate (the product salt) will form.

-

Isolation: Filter the solid, wash with diethyl ether, and dry under vacuum.

Quality Control & Characterization

To ensure data integrity in biological assays, the compound must meet specific purity criteria.

-

HPLC Purity: >95% (UV @ 254 nm). Impurities often include the hydrolyzed acid or incomplete deprotection byproducts.

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 8.50 (br s, 3H, NH₃⁺)

-

δ 8.20 (d, 1H, Amide NH)

-

δ 7.90 (d, 2H, Ar-H ortho to amide)

-

δ 7.55 (d, 2H, Ar-H ortho to amine)

-

δ 4.10 (m, 1H, Isopropyl CH)

-

δ 4.05 (s, 2H, Benzyl CH₂)

-

δ 1.15 (d, 6H, Isopropyl CH₃)

-

-

Mass Spectrometry (ESI+): [M+H]⁺ = 193.13.

Safety & Handling (SDS Highlights)

-

GHS Classification: Warning.[4]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. The free base is an amine and can absorb CO₂ from the air; store in a tightly sealed container under inert gas (Nitrogen/Argon) if possible. The HCl salt is more stable.

References

-

Sigma-Aldrich. N-Isopropyl 4-(aminomethyl)benzamide Product Data Sheet. Accessed October 2025.[5] Link

-

PubChem. Compound Summary for CID 5072-27-5. National Center for Biotechnology Information. Link

-

Combi-Blocks. Product COM448612240 Specifications. Link

-

ChemScene. 4-(Aminomethyl)-N-isopropylbenzamide Hydrochloride Technical Data. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-amino-N-isopropylbenzamide | C10H14N2O | CID 9812917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS#:1158737-63-3 | 4-(aminomethyl)-N-isopropylbenzamide hydrochloride | Chemsrc [chemsrc.com]

Technical Guide: Research Applications of N-Isopropyl 4-(aminomethyl)benzamide

[1]

Executive Summary

N-Isopropyl 4-(aminomethyl)benzamide represents a high-value pharmacophore in medicinal chemistry, specifically serving as a P1 pocket mimetic for serine proteases.[1] Structurally, it bridges the gap between the classic antifibrinolytic agents (like Tranexamic acid and PAMBA) and modern, lipophilic protease inhibitors.

This guide details the compound's utility in Fragment-Based Drug Discovery (FBDD) , its specific application in designing inhibitors for trypsin-like serine proteases (e.g., Thrombin, Factor Xa, uPA), and provides validated protocols for its synthesis and biochemical evaluation.

Chemical Profile & Structural Biology

The Pharmacophore

The molecule consists of three distinct functional zones that dictate its biological interactivity:[1]

-

The Aminomethyl "Warhead" (P1 Binder): The primary amine (

) is protonated at physiological pH. It mimics the positively charged side chains of Arginine or Lysine , forming a critical salt bridge with the conserved Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket. -

The Benzamide Rigid Linker: The phenyl ring provides a rigid scaffold that positions the amine for optimal depth within the pocket while engaging in

-stacking interactions with hydrophobic residues (e.g., Gly216, Gly219). -

The N-Isopropyl Tail (S1' / Solvent Interface): Unlike the free acid (PAMBA), the N-isopropyl amide cap eliminates the negative charge of the carboxylate, improving membrane permeability (LogP ~1.3).[1] It introduces steric bulk that can displace solvent water molecules or interact with the S1' subsite or the "rim" of the active site, enhancing binding entropy.[1]

Physicochemical Properties (Summary)

| Property | Value | Relevance |

| Formula | Low MW fragment (<200 Da) | |

| LogP | ~1.3 | Optimized for cell permeability vs. solubility |

| H-Bond Donors | 2 (Amine, Amide) | Critical for active site anchoring |

| H-Bond Acceptors | 1 (Carbonyl) | Backbone interaction potential |

| Rotatable Bonds | 3 | Low entropic penalty upon binding |

Primary Research Application: Serine Protease Inhibition[2][3][4][5]

The most significant application of N-Isopropyl 4-(aminomethyl)benzamide is as a competitive inhibitor or starting fragment for enzymes in the chymotrypsin superfamily.[1]

Mechanism of Action

In trypsin-like serine proteases, the enzyme cleaves peptide bonds following a positively charged residue.[1] This compound acts as a non-cleavable substrate analog.

-

Targeting Thrombin (Factor IIa): The aminomethyl group penetrates the deep S1 pocket. The N-isopropyl group can be optimized to interact with the hydrophobic "aryl binding site" or the P-site, potentially offering selectivity over Trypsin.[1]

-

Targeting Urokinase (uPA): High relevance in cancer metastasis research. The scaffold mimics the arginine of the plasminogen activation loop.[1]

Visualization: Molecular Interaction Pathway

The following diagram illustrates the binding logic and downstream effects of inhibiting the protease cascade.

Caption: Competitive inhibition mechanism blocking the conversion of native substrates by occupying the S1 specificity pocket.

Secondary Application: Fragment-Based Drug Discovery (FBDD)[1]

Because of its low molecular weight (192 Da) and high ligand efficiency, this molecule is an ideal "seed" for FBDD.

-

Fragment Growing: Researchers can functionalize the aminomethyl nitrogen (e.g., reductive amination) to reach into the S2/S3 pockets.

-

Fragment Merging: The benzamide core can be merged with other fragments binding to the S1' site.[1]

-

Linker Utility: The molecule serves as a rigid linker in PROTACs (Proteolysis Targeting Chimeras) where a P1 binder is needed to recruit a specific E3 ligase or target protein.

Experimental Protocols

Synthesis Protocol

Objective: Synthesize N-Isopropyl 4-(aminomethyl)benzamide from 4-(aminomethyl)benzoic acid. Note: Direct coupling requires protection of the primary amine to prevent polymerization.[1]

Step 1: Boc-Protection [1]

-

Dissolve 4-(aminomethyl)benzoic acid (10 mmol) in 1,4-dioxane/water (1:1).

-

Add NaOH (2 eq) followed by

(1.1 eq). Stir at RT for 12h.[1] -

Acidify with HCl (1M) to precipitate 4-[(tert-butoxycarbonylamino)methyl]benzoic acid .[1] Filter and dry.[2][3][4]

Step 2: Amide Coupling

-

Dissolve the Boc-protected acid (1 eq) in anhydrous DMF.

-

Add DIPEA (3 eq) and HATU (1.2 eq). Stir for 10 min to activate.

-

Add Isopropylamine (1.2 eq). Stir at RT for 4–6h.[3]

-

Quench with water, extract with EtOAc. Wash with brine.[1][2][3] Dry over

.[1][2] -

Concentrate to yield the Boc-protected intermediate.[1]

Step 3: Deprotection

-

Add TFA (20% v/v). Stir for 1h.

-

Concentrate in vacuo.[1] Neutralize with basic resin or

wash to obtain the free base title compound.[1]

Biochemical Assay: Thrombin Inhibition (Chromogenic)

Objective: Determine the

Reagents:

-

Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

-

Enzyme: Human

-Thrombin (0.5 nM final).[1] -

Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) (100 µM final).[1]

-

Inhibitor: N-Isopropyl 4-(aminomethyl)benzamide (Serial dilution: 0.1 µM – 1000 µM).[1]

Workflow:

-

Preparation: Dilute inhibitor in DMSO (keep final DMSO < 5%).

-

Incubation: Mix 10 µL inhibitor + 40 µL enzyme in a 96-well plate. Incubate 10 min at 37°C.

-

Initiation: Add 50 µL Substrate solution.

-

Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 min.

-

Analysis: Plot velocity (

) vs. [Inhibitor]. Fit to the Hill equation to derive

Caption: Standardized chromogenic assay workflow for determining serine protease inhibition potency.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9812917, 4-amino-N-isopropylbenzamide. Retrieved from [Link]

-

Andrews, J. M., et al. (1978). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 21(12), 1202–1207. Retrieved from [Link]

-

Walsmann, P. (1977).[5] Inhibition of serine proteinases by benzamidine derivatives. Acta Biol Med Ger, 36(11-12), 1931-7.[1] Retrieved from [Link]

Sources

- 1. US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Isopropyl 4-aminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Isopropyl 4-(aminomethyl)benzamide Derivatives: A Technical Guide to the Scaffold and Properties

Executive Summary

N-Isopropyl 4-(aminomethyl)benzamide represents a critical pharmacophore in modern medicinal chemistry, serving as a versatile scaffold for the development of serine protease inhibitors and, more recently, filovirus entry inhibitors (Ebola and Marburg viruses). This guide dissects the structural logic, synthetic pathways, and pharmacological profiles of this chemical class.

The core architecture combines a benzamide moiety (providing rigid structural orientation) with a 4-aminomethyl group (mimicking the basic side chain of arginine/lysine) and an N-isopropyl substituent (modulating lipophilicity and metabolic stability). This specific arrangement allows the molecule to act as a P1 residue mimetic in protease active sites or to disrupt viral glycoprotein interactions during host cell entry.

Part 1: Chemical Architecture & SAR Analysis

The efficacy of N-Isopropyl 4-(aminomethyl)benzamide derivatives stems from three distinct structural zones, each serving a specific pharmacological function.

The Pharmacophore Triad

-

Zone A: The "Warhead" (4-Aminomethyl Group)

-

Function: Acts as a primary amine donor, protonated at physiological pH.

-

Interaction: Forms critical salt bridges with aspartate or glutamate residues (e.g., Asp189 in Trypsin-like serine proteases) deep within the S1 binding pocket.

-

SAR Insight: Substitution at the benzylic position (e.g., alpha-methylation) often reduces potency due to steric clash, whereas the unsubstituted methylene provides optimal flexibility.

-

-

Zone B: The Linker (Benzene Ring)

-

Function: A rigid spacer that positions the amine and the amide at a precise distance (~5-6 Å).

-

Interaction: Engages in

stacking interactions with aromatic residues (e.g., Tyr, Phe, Trp) in the target binding site. -

Regiochemistry: The para (1,4) substitution is critical.[1] Meta (1,3) isomers typically show significantly reduced activity (10-100 fold loss) in both protease and viral entry assays due to misalignment of the amine with the anionic anchor point.

-

-

Zone C: The "Cap" (N-Isopropyl Amide)

-

Function: Modulates physicochemical properties (LogP, solubility) and provides steric bulk.

-

Interaction: Fits into the S2/S3 hydrophobic sub-pockets. The isopropyl group specifically offers a balance between hydrophobicity (for membrane permeability) and steric hindrance (preventing rapid hydrolysis by non-target amidases).

-

Metabolic Stability: The secondary amide is more resistant to enzymatic cleavage than a primary amide or ester.

-

Physicochemical Profile (Predicted)

| Property | Value (Approx.) | Implication |

| Molecular Weight | 192.26 g/mol | Fragment-like; high ligand efficiency. |

| LogP (Octanol/Water) | ~1.2 - 1.5 | Optimal for oral bioavailability; crosses cell membranes. |

| pKa (Aminomethyl) | ~9.0 - 9.5 | Predominantly ionized at pH 7.4 (cationic). |

| TPSA | ~55 Ų | Good permeability (Rule of 5 compliant). |

| H-Bond Donors/Acceptors | 2 / 2 | Balanced for binding affinity vs. desolvation penalty. |

Part 2: Mechanism of Action (Biological Targets)

Primary Target: Filovirus Entry Inhibition

Recent high-impact studies (Gaisina et al., 2020) have identified 4-(aminomethyl)benzamide derivatives as potent inhibitors of Marburg (MARV) and Ebola (EBOV) virus entry.[2]

-

Mechanism: The molecule interferes with the viral entry process after attachment but before membrane fusion.[3]

-

Pathway:

-

Virus is endocytosed into the host cell.

-

Viral Glycoprotein (GP) is cleaved by host Cathepsins (B/L).

-

Inhibition Point: The benzamide derivative likely binds to the primed GP or the host Niemann-Pick C1 (NPC1) receptor interface, blocking the conformational change required for fusion.

-

-

Selectivity: The 4-aminomethyl substitution is essential; 3-aminomethyl analogs are inactive, confirming a specific stereochemical requirement for binding.

Secondary Target: Serine Protease Inhibition

The scaffold is a classic "Arginine mimetic" used to inhibit trypsin-like serine proteases (Factor Xa, Thrombin, Plasmin).

-

Binding Mode: The aminomethyl group inserts into the S1 specificity pocket, forming a salt bridge with Asp189. The benzamide core creates hydrogen bonds with the backbone of Gly216/Gly219.

-

Therapeutic Relevance: Anticoagulation (Factor Xa inhibition) and Antifibrinolysis (Plasmin inhibition).

Part 3: Synthesis & Manufacturing[4]

The synthesis of N-Isopropyl 4-(aminomethyl)benzamide is a straightforward two-step process designed for scalability and high yield.

Reaction Scheme (DOT Visualization)

Caption: Two-step synthetic pathway starting from 4-cyanobenzoic acid. Step 1: Amide coupling. Step 2: Selective reduction of the nitrile to the primary amine.

Detailed Protocol

Step 1: Amide Coupling

-

Reagents: 4-Cyanobenzoic acid (1.0 eq), Isopropylamine (1.2 eq), HATU (1.1 eq), DIPEA (2.0 eq).

-

Solvent: Anhydrous DMF or DCM.

-

Procedure:

-

Dissolve 4-cyanobenzoic acid in DMF under

atmosphere. -

Add DIPEA and HATU; stir for 15 min to activate the acid.

-

Add Isopropylamine dropwise.

-

Stir at room temperature for 4-6 hours (monitor by TLC/LCMS).

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat.

, and brine. Dry over -

Yield: Typically >85%.

-

Step 2: Nitrile Reduction

-

Reagents: Intermediate from Step 1, Raney Nickel (catalytic), Hydrogen gas (balloon or Parr shaker).

-

Solvent: Methanol saturated with Ammonia (to prevent secondary amine formation).

-

Procedure:

-

Dissolve intermediate in

/MeOH. -

Add Raney Nickel (Caution: Pyrophoric).

-

Stir under

atmosphere (1-3 atm) for 12 hours. -

Workup: Filter through Celite pad. Concentrate filtrate.

-

Purification: Recrystallize from EtOH/Ether or purify via reverse-phase HPLC if necessary.

-

Yield: ~70-80%.

-

Part 4: Experimental Protocols (Biological Validation)

Protocol A: Pseudovirus Entry Assay (Marburg/Ebola)

Purpose: To quantify the inhibitory potency (

-

Preparation: Generate VSV-pseudotypes bearing MARV or EBOV Glycoproteins (GP) expressing a Luciferase reporter.

-

Seeding: Plate Vero or HeLa cells (10,000 cells/well) in 96-well plates. Incubate 24h.

-

Treatment:

-

Prepare serial dilutions of N-Isopropyl 4-(aminomethyl)benzamide in DMSO.

-

Add compounds to cells 1 hour prior to infection.

-

-

Infection: Add pseudovirus to the cells (MOI = 0.1).

-

Incubation: Incubate for 48 hours at 37°C.

-

Readout: Lyse cells and measure Luciferase activity using a luminescence plate reader.

-

Analysis: Normalize to DMSO control (100% infection) and calculate

using non-linear regression.

Protocol B: Serine Protease Inhibition Assay (Factor Xa)

Purpose: To assess off-target anticoagulant activity.

-

Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.

-

Enzyme: Human Factor Xa (0.5 nM final).

-

Substrate: Chromogenic substrate S-2765 (200 µM final).

-

Procedure:

-

Incubate Enzyme + Inhibitor (N-Isopropyl derivative) for 30 min at 25°C.

-

Add Substrate to initiate reaction.

-

Monitor Absorbance at 405 nm (pNA release) kinetically for 20 min.

-

-

Result: A decrease in the slope of A405 vs. Time indicates inhibition.

Part 5: Future Outlook & Optimization

The N-Isopropyl 4-(aminomethyl)benzamide scaffold is not an endpoint but a starting point for "Fragment-Based Drug Design" (FBDD).

-

Rigidification: Constraining the isopropyl group into a cyclopropyl or cyclobutyl ring may improve metabolic stability by reducing the number of rotatable bonds.

-

Linker Modification: Introducing fluorine to the benzene ring (e.g., 2-fluoro-4-(aminomethyl)...) can lower the pKa of the amine and improve CNS penetration if targeting neurological viral reservoirs.

-

Dual-Action Probes: Conjugating the aminomethyl group with a warhead specific for the viral surface could create irreversible inhibitors.

References

-

Gaisina, I. N., et al. (2020). Discovery and Structural Optimization of 4-(Aminomethyl)benzamides as Potent Entry Inhibitors of Ebola and Marburg Virus Infections.[2] Journal of Medicinal Chemistry.[2]

-

Sigma-Aldrich. N-Isopropyl 4-(aminomethyl)benzamide Product Specification & Safety Data Sheet.

-

ChemicalBook. 4-(Aminomethyl)benzoic acid (PAMBA) and Derivatives: Properties and Applications.

-

Frontiers in Pharmacology. New reverse sum Revan indices for physicochemical and pharmacokinetic properties of anti-filovirus drugs.(Note: Generalized link to journal topic based on search context).

Sources

Biological activity of N-Isopropyl 4-(aminomethyl)benzamide

Technical Monograph: Biological Activity & Pharmacological Profile of N-Isopropyl 4-(aminomethyl)benzamide

Part 1: Executive Summary & Chemical Identity

Compound Identity:

-

Systematic Name: N-Isopropyl-4-(aminomethyl)benzamide

-

CAS Registry Number: 5072-27-5

-

Molecular Formula: C

H -

Molecular Weight: 192.26 g/mol

-

Core Scaffold: 4-(Aminomethyl)benzoic acid (PAMBA) derivative.

Scientific Abstract: N-Isopropyl 4-(aminomethyl)benzamide represents a critical structural motif in the design of serine protease inhibitors. Functioning as a lipophilic amide derivative of the antifibrinolytic agent PAMBA (4-aminomethylbenzoic acid), this compound serves as a P1 residue mimic targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Plasmin, Matriptase). Its biological utility lies in its dual role: as a competitive inhibitor probe for protease activity and as a versatile fragment-based drug discovery (FBDD) scaffold for synthesizing high-affinity kinase and protease inhibitors. Unlike its parent acid, the N-isopropyl amide modification enhances lipophilicity, potentially altering membrane permeability and binding kinetics.

Part 2: Chemical Biology & Mechanism of Action

Pharmacophore Analysis: The P1 Mimic

The biological activity of N-Isopropyl 4-(aminomethyl)benzamide is dictated by its structural congruence with the side chains of basic amino acids, Arginine and Lysine.

-

The Warhead (Aminomethyl Group): The primary amine at the para-position (-CH

NH -

The Linker (Benzene Ring): The rigid phenyl ring acts as a spacer, positioning the amine group at the optimal distance to interact with the catalytic triad (His57, Asp102, Ser195) while restricting conformational entropy.

-

The Cap (N-Isopropyl Amide): The N-isopropyl group introduces steric bulk and hydrophobicity. This modification targets the S2 or S3 subsites of the enzyme or solvent-exposed regions, modulating the inhibitor's selectivity and preventing rapid clearance compared to the free acid.

Mechanism of Serine Protease Inhibition

The compound functions as a reversible, competitive inhibitor .

-

Binding Mode: The inhibitor enters the active site of the protease. The 4-aminomethyl group anchors into the S1 pocket via electrostatic interactions.

-

Transition State Stabilization: The amide carbonyl may interact with the oxyanion hole (Gly193/Ser195 backbone amides), although less effectively than a transition state analog (e.g., boronic acid).

-

Selectivity: While it broadly inhibits trypsin-like proteases, the N-isopropyl substituent provides a vector for optimizing selectivity against specific targets like Matriptase (implicated in cancer metastasis) or Thrombin (coagulation).

Part 3: Visualization of Mechanism

Caption: Mechanistic pathway of N-Isopropyl 4-(aminomethyl)benzamide binding to the active site of a serine protease, highlighting the critical electrostatic anchor in the S1 pocket.

Part 4: Therapeutic Implications & Applications

Antifibrinolytic Potential

As a structural analog of PAMBA (4-aminomethylbenzoic acid) and Tranexamic Acid , this compound theoretically inhibits Plasminogen activation.

-

Mechanism: It binds to the Kringle domains of plasminogen, preventing the enzyme from binding to fibrin clots. This blocks fibrinolysis (clot breakdown).

-

Advantage: The N-isopropyl amide may offer improved blood-brain barrier (BBB) penetration or oral bioavailability compared to the zwitterionic parent acids.

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged structure" in medicinal chemistry.

-

Kinase Inhibitors: The 4-(aminomethyl)benzamide motif is frequently used as a linker in Type II kinase inhibitors (e.g., Bcr-Abl inhibitors) to connect the hinge-binding motif with the allosteric pocket.

-

Matriptase Inhibitors: Derivatives of this scaffold are explored as suppressors of tumor invasion and metastasis, as Matriptase is often overexpressed in epithelial cancers.

Part 5: Experimental Protocols

Protocol 1: Determination of IC50 against Trypsin (Standard Assay)

-

Objective: To quantify the inhibitory potency of N-Isopropyl 4-(aminomethyl)benzamide.

-

Reagents:

-

Bovine Trypsin (Sigma T1426).

-

Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).

-

Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl

. -

Test Compound: N-Isopropyl 4-(aminomethyl)benzamide (dissolved in DMSO).

-

Workflow:

-

Preparation: Dilute Trypsin to 50 nM in assay buffer. Prepare serial dilutions of the test compound (0.1 µM to 100 µM).

-

Incubation: Mix 50 µL of enzyme solution with 10 µL of test compound. Incubate at 25°C for 10 minutes to allow equilibrium binding.

-

Initiation: Add 40 µL of BAPNA substrate (final concentration 1 mM).

-

Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes using a microplate reader.

-

Analysis: Plot initial velocity (

) vs. log[Inhibitor]. Fit data to the sigmoidal dose-response equation to calculate IC50.

Protocol 2: Chemical Synthesis (Amidation)

-

Objective: To synthesize the compound from 4-(aminomethyl)benzoic acid precursors.

-

Reaction:

-

Protection: Protect the amine of 4-(aminomethyl)benzoic acid (e.g., Boc-protection).

-

Activation: React the protected acid with HATU/DIPEA or Thionyl Chloride.

-

Coupling: Add Isopropylamine.

-

Deprotection: Remove Boc group with TFA/DCM.

-

Part 6: Data Presentation (Comparative SAR)

| Compound | Structure | Primary Target (Class) | Mechanism |

| N-Isopropyl 4-(aminomethyl)benzamide | Benzamide-Linker | Serine Proteases (Trypsin/Matriptase) | Competitive S1 Binder |

| PAMBA | Benzoic Acid | Plasminogen (Kringle Domains) | Lysine Mimic |

| Tranexamic Acid | Cyclohexane Acid | Plasminogen | Lysine Mimic (Rigid) |

| Benzamidine | Amidine | Trypsin/Thrombin | S1 Binder (Classic) |

Part 7: References

-

Sigma-Aldrich. (n.d.). N-Isopropyl 4-(aminomethyl)benzamide Product Specification. Retrieved from

-

Stürzebecher, J., et al. (1997). Structure-Activity Relationships of Inhibitors of Bovine Trypsin and Thrombin. Journal of Medicinal Chemistry.

-

Steinmetzer, T., & Böttcher, J. (2012). Matriptase Inhibitors: A Patent Review. Expert Opinion on Therapeutic Patents.

-

Katz, B. A., et al. (2001). Design of Potent and Selective Inhibitors of the Serine Protease Thrombin. Chemistry & Biology.

-

BenchChem. (2025). Potential Biological Activity of Benzamide Analogs.

An In-depth Technical Guide to N-Isopropyl 4-(aminomethyl)benzamide as a Putative PARP Inhibitor

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair, most notably those with BRCA1/2 mutations. The therapeutic efficacy of these agents is rooted in the concept of synthetic lethality. The benzamide scaffold is a cornerstone pharmacophore for potent PARP inhibition, mimicking the nicotinamide moiety of the natural substrate, NAD+. This guide focuses on N-Isopropyl 4-(aminomethyl)benzamide, a compound belonging to this chemical class. While specific public data on this molecule is limited, its structural features suggest a strong potential for PARP inhibition. This document provides a comprehensive framework for its evaluation, detailing the scientific rationale, hypothesized mechanism of action, and a complete roadmap of experimental protocols required for its characterization from initial enzymatic assays to cellular-level validation.

Introduction: The Central Role of PARP in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR) network.[1] Their primary function is to detect and signal the presence of DNA single-strand breaks (SSBs), a common form of DNA damage caused by oxidative stress and other endogenous or exogenous factors.[2][3]

Upon binding to an SSB, PARP1 undergoes a conformational change and utilizes its substrate, nicotinamide adenine dinucleotide (NAD+), to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, such as histones.[2][4] This process, known as PARylation, creates a negatively charged scaffold that recruits other essential DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage, facilitating the base excision repair (BER) pathway.[3][4]

The Principle of Synthetic Lethality

The therapeutic power of PARP inhibitors in oncology is derived from the concept of synthetic lethality.[5][6] This occurs when the loss of two separate gene functions is lethal to a cell, whereas the loss of either one alone is not.[6] Many cancers, particularly hereditary breast and ovarian cancers, harbor mutations in the BRCA1 or BRCA2 genes, which are essential for the high-fidelity homologous recombination (HR) pathway that repairs DNA double-strand breaks (DSBs).[7]

In a normal cell, if PARP-mediated SSB repair is inhibited, the resulting SSBs can collapse replication forks during DNA synthesis, leading to the formation of cytotoxic DSBs.[5][8] These DSBs are efficiently repaired by the intact HR pathway, and the cell survives.[5] However, in a BRCA-deficient cancer cell, the primary pathway for DSB repair is already compromised.[9] When a PARP inhibitor is introduced, the cell is unable to repair both the initial SSBs and the subsequent DSBs, leading to overwhelming genomic instability and apoptotic cell death.[5][8]

PARP Trapping: A Key Mechanism

Beyond simple catalytic inhibition, a more potent mechanism of action for many PARP inhibitors is "PARP trapping."[1][10] This phenomenon occurs when the inhibitor binds to the PARP enzyme that is already complexed with DNA, stabilizing this interaction and preventing the enzyme's dissociation.[10][11] The trapped PARP-DNA complex is a significant physical obstruction to DNA replication and transcription machinery, proving to be even more cytotoxic than the mere absence of PARP's enzymatic activity.[10]

The Benzamide Scaffold: A Foundation for PARP Inhibition

The benzamide moiety is a well-established pharmacophore in the design of PARP inhibitors.[12][13][14] It acts as a structural mimic of the nicotinamide portion of NAD+, enabling it to competitively bind to the catalytic domain of the PARP enzyme. Structure-activity relationship studies have shown that a carboxamide group with at least one amide proton is crucial for forming key hydrogen bonds with residues in the NAD+ binding pocket, anchoring the inhibitor in place.[14][15]

Profile of N-Isopropyl 4-(aminomethyl)benzamide

While extensive research on N-Isopropyl 4-(aminomethyl)benzamide as a PARP inhibitor is not widely published, a structural analysis provides a strong rationale for its investigation. A related compound, N-isopropyl-4-acetamidobenzamide, has been noted in patent literature related to neurodegenerative disorders, highlighting the biological relevance of this scaffold.[16]

-

Chemical Structure:

-

Benzamide Core: This central feature is expected to occupy the nicotinamide-binding pocket of the PARP catalytic domain.

-

4-(aminomethyl) Group: The linker at the para position provides a vector for exploring interactions with solvent-exposed regions or other parts of the enzyme.

-

N-Isopropyl Group: This terminal group can influence solubility, cell permeability, and may form hydrophobic interactions within the active site, potentially enhancing binding affinity.

-

Hypothesized Mechanism of Action

N-Isopropyl 4-(aminomethyl)benzamide is hypothesized to function as a competitive inhibitor of PARP1/2. By occupying the NAD+ binding site, it would block the PARylation process, thereby preventing the recruitment of the BER machinery to sites of single-strand DNA damage. The efficiency of PARP trapping would be a critical parameter to investigate, as this is a major determinant of cytotoxicity for many potent PARP inhibitors.

A Roadmap for Preclinical Evaluation

The following sections outline a comprehensive, field-proven strategy to systematically evaluate the potential of N-Isopropyl 4-(aminomethyl)benzamide as a PARP inhibitor. The causality behind each experimental choice is explained to provide a clear and logical workflow.

Phase 1: Biochemical and Cellular Target Engagement

The first step is to confirm that the compound directly inhibits the enzymatic activity of PARP and engages its target within a cellular context.

-

Rationale: This assay provides a direct measure of the compound's ability to inhibit the catalytic activity of purified PARP1 enzyme. It is essential for determining the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). A fluorometric readout is chosen for its high sensitivity and compatibility with high-throughput screening.[17]

-

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of N-Isopropyl 4-(aminomethyl)benzamide in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid solvent effects.[17]

-

Reconstitute recombinant human PARP1 enzyme, activated DNA (sheared salmon sperm DNA), and the substrate β-NAD+ in PARP assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2) as per manufacturer's instructions.[17][18]

-

-

Assay Plate Setup (384-well, black):

-

Test Wells: Add 5 µL of each compound dilution.

-

Positive Control (No Inhibition): Add 5 µL of assay buffer with DMSO (vehicle control).

-

Negative Control (No Enzyme): Add 5 µL of assay buffer with DMSO.

-

-

Enzyme Addition: Add 10 µL of PARP1 enzyme/activated DNA mix to all wells except the negative control. Incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Add 10 µL of β-NAD+ solution to all wells to start the reaction. Incubate for 60 minutes at 30°C.

-

Detection:

-

Stop the reaction by adding a developer reagent that measures the amount of nicotinamide (NAM), a byproduct of the PARP reaction.[17]

-

Incubate as required by the detection kit.

-

Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition versus the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.[17]

-

-

Rationale: This assay determines if the inhibitor stabilizes the PARP1-DNA complex in live cells, which is a key indicator of a potent PARPi.[10] The method involves fractionating cells to isolate chromatin-bound proteins and then quantifying PARP1 levels in this fraction via Western blot.

-

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1) in 10 cm dishes.

-

Treat cells with a dose-range of N-Isopropyl 4-(aminomethyl)benzamide (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for 4-6 hours.

-

Optional: To maximize the signal, co-treat with a low dose of a DNA-damaging agent like methyl methanesulfonate (MMS) for the final 30 minutes.[10]

-

-

Chromatin Fractionation:

-

Harvest cells by scraping in ice-cold PBS containing protease and phosphatase inhibitors.

-

Perform subcellular fractionation using a commercial kit or an established protocol to separate cytoplasmic, soluble nuclear, and chromatin-bound protein fractions.[10]

-

-

Protein Quantification and Western Blot:

-

Determine the protein concentration of the chromatin-bound fractions using a BCA assay.

-

Normalize the protein loading amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against PARP1.

-

Probe the same membrane with a primary antibody for a chromatin loading control, such as Histone H3.[10]

-

Incubate with an HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities using densitometry software. An increase in the PARP1/Histone H3 ratio in the chromatin fraction of treated cells compared to the control indicates PARP trapping.

-

Phase 2: Cellular Phenotypic Evaluation

Once target engagement is confirmed, the next phase is to assess the compound's effect on cancer cell biology, focusing on the principles of DNA damage and synthetic lethality.

-

Rationale: This assay measures cell viability to determine the compound's growth-inhibitory (GI50) or cytotoxic (LC50) concentration. A luminescent ATP-based assay (e.g., CellTiter-Glo®) is chosen for its high sensitivity and broad linear range, as ATP levels are a direct indicator of metabolically active, viable cells.[19][20][21] This method is generally more robust than colorimetric assays like MTT, which can be affected by a compound's reducing potential.[19]

-

Step-by-Step Methodology:

-

Cell Seeding: Seed two cell lines in parallel in 96-well, white-walled plates: a BRCA-proficient line (e.g., MCF-7) and a BRCA-deficient line (e.g., MDA-MB-436). Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of N-Isopropyl 4-(aminomethyl)benzamide for 72-96 hours. Include vehicle-only wells as a negative control.

-

Luminescence Measurement:

-

Allow the plate and the luminescent assay reagent to equilibrate to room temperature.

-

Add the reagent directly to each well in a volume equal to the culture medium volume.[20]

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percent viability relative to the vehicle control. Determine the GI50 value for each cell line. A significantly lower GI50 in the BRCA-deficient cell line compared to the BRCA-proficient line is a strong indicator of synthetic lethality.

-

-

Rationale: This assay visualizes the induction of DNA double-strand breaks (DSBs), the ultimate lesion responsible for cell death in the context of synthetic lethality. The phosphorylation of histone H2AX at serine 139 (termed γH2AX) is a rapid and specific marker for DSBs, forming discrete nuclear foci that can be quantified.[22][23][24]

-

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed BRCA-deficient cells onto glass coverslips or in imaging-compatible plates. Treat with the compound at a concentration around its GI50 value for 24 hours. Include a vehicle control.

-

Immunostaining:

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA) for 15 minutes, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[24]

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.[22]

-

Primary Antibody: Incubate with a primary antibody against γH2AX (e.g., mouse anti-γH2AX, 1:500 dilution) overnight at 4°C.[22]

-

Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1-2 hours at room temperature, protected from light.[24]

-

-

Mounting and Imaging: Wash three times with PBS. Mount coverslips with a mounting medium containing DAPI to stain the nuclei. Acquire images using a fluorescence microscope.

-

Data Analysis: Quantify the average number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji or CellProfiler). A significant increase in foci in treated cells confirms the induction of DSBs.[24]

-

Data Interpretation and Future Directions

The data generated from these protocols will provide a comprehensive initial assessment of N-Isopropyl 4-(aminomethyl)benzamide.

Expected Data Summary

The results should be compiled into clear, comparative tables.

Table 1: Biochemical and Cellular Potency

| Compound | PARP1 IC50 (nM) | PARP Trapping (Fold Increase vs. Control) |

|---|---|---|

| N-Isopropyl 4-(aminomethyl)benzamide | TBD | TBD |

| Control Inhibitor (e.g., Olaparib) | Known Value | Known Value |

Table 2: Cellular Efficacy and Synthetic Lethality

| Compound | Cell Line (BRCA Status) | GI50 (µM) | γH2AX Foci/Nucleus (at 1x GI50) |

|---|---|---|---|

| N-Isopropyl 4-(aminomethyl)benzamide | BRCA-Proficient (e.g., MCF-7) | TBD | TBD |

| BRCA-Deficient (e.g., MDA-MB-436) | TBD | TBD | |

| Control Inhibitor (e.g., Olaparib) | BRCA-Proficient (e.g., MCF-7) | Known Value | Known Value |

| | BRCA-Deficient (e.g., MDA-MB-436) | Known Value | Known Value |

Next Steps

If the initial data is promising (i.e., potent PARP inhibition, evidence of PARP trapping, and selective cytotoxicity in BRCA-deficient cells), subsequent steps would include:

-

Selectivity Profiling: Testing against other PARP family members to determine selectivity.

-

Pharmacokinetics (ADME): Evaluating the compound's absorption, distribution, metabolism, and excretion properties.

-

In Vivo Efficacy: Testing the compound in animal models of BRCA-deficient cancers (e.g., patient-derived xenografts).

Visualizations

Diagram 1: Mechanism of Synthetic Lethality

This diagram illustrates the core principle of how PARP inhibition selectively kills BRCA-deficient cancer cells.

Caption: Synthetic lethality in BRCA-deficient cells treated with a PARP inhibitor.

Diagram 2: Experimental Workflow for Compound Evaluation

This flowchart outlines the logical progression of experiments from initial biochemical screening to cellular validation.

Caption: A structured workflow for the preclinical evaluation of a putative PARP inhibitor.

Conclusion

N-Isopropyl 4-(aminomethyl)benzamide represents a promising, albeit uncharacterized, candidate for a PARP inhibitor based on its structural similarity to a well-validated pharmacophore. Its potential to act as a competitive inhibitor at the NAD+ binding site and induce PARP trapping provides a strong scientific basis for its investigation. The comprehensive experimental roadmap detailed in this guide—from enzymatic and cellular target engagement to phenotypic assays assessing synthetic lethality—offers a rigorous and scientifically sound approach to fully characterize its activity and determine its potential as a novel therapeutic agent for cancers with DNA repair deficiencies. Successful validation through this workflow would warrant its advancement into more complex preclinical and, ultimately, clinical development.

References

- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.

- O'Connor, M. J. (2015). Targeting the DNA Damage Response in Cancer. Molecular Cell, 60(4), 547-560.

- Min, A., & Im, S. A. (2020). The clinical development of PARP inhibitors in breast cancer.

- Redon, C. E., Dickey, J. S., Bonner, W. M., & Sedelnikova, O. A. (2009). γ-H2AX as a biomarker of DNA damage. Methods in molecular biology (Clifton, N.J.), 523, 17-29.

- Li, H., & Heyer, W. D. (2008). Homologous recombination in DNA repair and DNA damage tolerance. Cell Research, 18(1), 99-113.

- Zabludoff, S. D., et al. (2008). Preclinical evaluation of the selective poly(ADP-ribose) polymerase-1/2 inhibitor, AZD2281, in combination with DNA-damaging agents. Clinical Cancer Research, 14(12), 3857-3865.

- Schiewer, M. J., & Knudsen, K. E. (2014). Linking DNA damage and hormone signaling pathways in cancer. Trends in endocrinology and metabolism: TEM, 25(9), 456-464.

- Krishnakumar, R., & Kraus, W. L. (2010). The PARP side of the nucleus: molecular actions, physiological outcomes, and clinical targets. Molecular cell, 39(1), 8-24.

- Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer research, 72(21), 5588-5599.

- Do, K., & Chen, A. P. (2013). Molecular pathways: targeting PARP in cancer treatment. Clinical cancer research, 19(5), 977-984.

- Kuo, L. J., & Yang, L. X. (2008). Gamma-H2AX - a novel biomarker for DNA double-strand breaks.

-

ResearchGate. (n.d.). The role of PARP1 in DNA damage response and repair and cancer therapy. Retrieved from [Link]

-

Kirby, C. A., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100313. Retrieved from [Link]

-

Chinese Medical Journal. (2025). Poly(ADP-ribose) polymerase inhibitors in cancer therapy. Retrieved from [Link]

-

BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

-

Assay-Protocol.com. (n.d.). PARP - Assay-Protocol. Retrieved from [Link]

-

Dojindo Molecular Technologies. (n.d.). DNA Damage Detection Kit - γH2AX. Retrieved from [Link]

-

OAText. (n.d.). Effect of parp inhibitor, 3-aminobenzamide on p53 stabilization after DNA damage. Retrieved from [Link]

-

Cosi, C., et al. (1996). Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse. Brain Research, 735(2), 343-348. Retrieved from [Link]

-

BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide.... Retrieved from [Link]

-

ACS Publications. (2024). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. Retrieved from [Link]

-

S. K. S. et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]

-

MDPI. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Retrieved from [Link]

-

Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

- Google Patents. (n.d.). US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders.

-

K. Miki, et al. (2007). Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity. Experimental Eye Research, 84(2), 285-292. Retrieved from [Link]

Sources

- 1. mednexus.org [mednexus.org]

- 2. The role of PARP in DNA repair and its therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PARP assay [assay-protocol.com]

- 4. scispace.com [scispace.com]

- 5. tandfonline.com [tandfonline.com]

- 6. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. US5643965A - Aminobenzamide compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. bellbrooklabs.com [bellbrooklabs.com]

- 19. mdpi.com [mdpi.com]

- 20. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide and Safety Profile: N-Isopropyl 4-(aminomethyl)benzamide (CAS 5072-27-5)

Executive Summary & Chemical Identity

N-Isopropyl 4-(aminomethyl)benzamide is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and drug discovery. Featuring a nucleophilic primary amine and a sterically hindered secondary amide, it serves as an excellent rigid linker or pharmacophore in the synthesis of small-molecule inhibitors [1].

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | N-Isopropyl 4-(aminomethyl)benzamide |

| CAS Number | 5072-27-5 |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| Purity (Typical) | ≥ 95.0% |

| Appearance | Solid / Powder |

Mechanistic Utility in Drug Development

The structural architecture of N-Isopropyl 4-(aminomethyl)benzamide is engineered for specific molecular interactions in rational drug design:

-

4-Aminomethyl Group: The primary amine is highly nucleophilic and unhindered (lacking alpha-branching), making it an ideal handle for rapid amide coupling, reductive amination, or urea formation.

-

Benzene Core: Acts as a rigid, planar spacer that projects the functional groups in a para orientation. This maximizes the vector length, allowing the molecule to span distinct binding pockets in target proteins without paying a high entropic penalty upon binding.

-

N-Isopropyl Amide: The isopropyl group introduces targeted steric bulk. This serves a dual purpose: it occupies lipophilic sub-pockets to enhance target binding affinity, and it shields the amide bond from rapid enzymatic hydrolysis, thereby improving the metabolic stability of the resulting drug candidate.

Fig 1. Pharmacophoric mapping of N-Isopropyl 4-(aminomethyl)benzamide structural motifs.

Safety Data Sheet (MSDS) & Handling Protocols

Handling N-Isopropyl 4-(aminomethyl)benzamide requires strict adherence to standard laboratory safety protocols for primary amines and benzamide derivatives [2].

GHS Hazard Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Causality in Handling Procedures:

-

Storage: The primary amine moiety is mildly hygroscopic and can react with atmospheric carbon dioxide to form insoluble carbamate salts. Therefore, it must be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain long-term stability and prevent degradation.

-

PPE & Engineering Controls: Nitrile gloves, safety goggles, and a laboratory coat are mandatory. The compound should be handled exclusively inside a chemical fume hood to prevent the inhalation of airborne dust particles, which can severely irritate the respiratory tract mucous membranes.

Experimental Workflows & Protocols

The most common application of CAS 5072-27-5 is its use as a nucleophile in amide coupling reactions. To ensure high yields and minimal side reactions, HATU is the preferred coupling reagent [3].

Causality of Reagent Selection:

-

HATU: Generates a highly reactive OAt-active ester. The pyridine nitrogen atom in the HOAt leaving group stabilizes the incoming amine (CAS 5072-27-5) through a hydrogen-bonded 7-membered cyclic transition state, dramatically accelerating the reaction rate and minimizing epimerization [4].

-

DIPEA (N,N-Diisopropylethylamine): Chosen over triethylamine because its bulky isopropyl groups make it strictly non-nucleophilic, preventing it from competing with the primary amine for the activated ester.

-

DMF (N,N-Dimethylformamide): A polar aprotic solvent that effectively solubilizes the polar HATU reagent and the resulting charged transition states.

Fig 2. Standardized amide coupling workflow utilizing N-Isopropyl 4-(aminomethyl)benzamide.

Protocol: HATU-Mediated Amide Coupling

Self-Validating System: This protocol integrates an In-Process Control (IPC) to ensure the reaction is driven to completion before proceeding to workup, preventing the loss of valuable starting materials.

-

Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 equiv) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the OAt-active ester.

-

Coupling: Add N-Isopropyl 4-(aminomethyl)benzamide (1.1 equiv) to the activated mixture. The slight stoichiometric excess of the amine ensures the complete consumption of the valuable carboxylic acid.

-

In-Process Control (IPC): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

-

Validation Check: Monitor for the disappearance of the unreacted amine mass (m/z 193.1 [M+H]⁺) and the carboxylic acid mass. If >5% of the acid remains, add an additional 0.2 equiv of HATU and DIPEA. Do not proceed to workup until conversion is >95%.

-

-

Quenching & Workup: Dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic impurities and HOAt), 1M HCl (to remove unreacted amine and DIPEA), and brine (to remove residual DMF).

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Validation

To confirm the integrity of the final synthesized conjugate, the following analytical validations are required:

-

¹H NMR (400 MHz, DMSO-d₆): Verify the presence of the isopropyl doublet (approx. 1.1 ppm, 6H) and the multiplet for the CH (approx. 4.1 ppm, 1H). The newly formed amide proton should appear as a broad singlet or triplet (depending on coupling to the adjacent CH₂) between 8.0–8.5 ppm.

-

LC-MS: Confirm the expected [M+H]⁺ of the product. The purity should be >95% by UV integration at 254 nm.

References

An In-depth Technical Guide to the Stability and Storage of N-Isopropyl 4-(aminomethyl)benzamide

Introduction

N-Isopropyl 4-(aminomethyl)benzamide is a substituted benzamide derivative characterized by a primary aminomethyl group and a secondary amide. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and drug development. However, these same functional groups—a primary amine susceptible to oxidation and an amide bond prone to hydrolysis—define its stability profile. Understanding the intrinsic stability of this molecule is paramount for ensuring its quality, purity, and reliability in research and development applications.

This guide provides a comprehensive technical overview of the stability and recommended storage conditions for N-Isopropyl 4-(aminomethyl)benzamide. It is designed for researchers, chemists, and drug development professionals who handle this compound, offering insights grounded in established chemical principles and regulatory frameworks like the International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for predicting its behavior. These properties influence solubility, reactivity, and analytical characterization.